molecular formula C15H19BCl2O4 B13666441 Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13666441
M. Wt: 345.0 g/mol
InChI Key: IXKVXBKJWUIAQH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of benzoic acid, featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the benzene ring, with chlorine substituents at the 3 and 5 positions. This compound is structurally tailored for applications in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates carbon-carbon bond formation in organic synthesis .

Properties

Molecular Formula

C15H19BCl2O4

Molecular Weight

345.0 g/mol

IUPAC Name

ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H19BCl2O4/c1-6-20-13(19)9-7-10(17)12(11(18)8-9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3

InChI Key

IXKVXBKJWUIAQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach for this compound involves palladium-catalyzed borylation of an aryl halide precursor. The general method includes:

  • Starting Material : 3,5-dichloro-4-bromobenzoic acid or its ethyl ester derivative.
  • Borylation Agent : Bis(pinacolato)diboron (B2pin2), which introduces the boronate ester group.
  • Catalyst : Palladium complexes such as Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) or Pd(PPh3)4.
  • Base : Potassium carbonate or cesium carbonate to facilitate the reaction.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF), 1,4-dioxane, or mixtures of dioxane and water.
  • Reaction Conditions : Typically conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (70–90°C) for durations ranging from 3 to 16 hours.

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetalation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.

Representative Experimental Procedure

A typical laboratory-scale synthesis involves:

  • Combining 3,5-dichloro-4-bromobenzoic acid ethyl ester (or the acid which is then esterified), bis(pinacolato)diboron, potassium carbonate, and Pd(dppf)Cl2 in DMF.
  • Degassing the mixture with argon to remove oxygen and moisture.
  • Heating the reaction mixture at approximately 80°C for 12–16 hours.
  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic extracts are dried, concentrated, and purified by column chromatography to isolate the pure boronate ester.

Industrial Scale Preparation

Industrial production adapts the above methodology with modifications for scale-up efficiency:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Optimization of catalyst loading and base equivalents to maximize yield and minimize waste.
  • Employment of automated purification systems to ensure product purity.
  • Strict control of reaction parameters such as temperature, pressure, and solvent ratios to maintain consistency.

Alternative Synthetic Approaches

Although palladium-catalyzed borylation is the standard, alternative methods include:

  • Lithium-Halogen Exchange : Treatment of the aryl halide with an organolithium reagent followed by quenching with a boron electrophile such as trialkyl borates.
  • Direct C-H Borylation : Catalytic functionalization of aromatic C-H bonds using iridium or rhodium catalysts, though less common for this substrate due to the presence of chloro substituents.

Characterization and Purity Assessment

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows aromatic proton signals typically between δ 7.5–8.0 ppm; ^13C NMR confirms aromatic carbons and ester carbons; ^11B NMR signals around δ 30–35 ppm confirm boronate ester formation.
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the molecular weight (345.03 g/mol).
  • X-ray Crystallography : Used to confirm the three-dimensional structure and bond parameters.
  • Chromatographic Purification : Flash column chromatography or preparative thin-layer chromatography (TLC) ensures high purity.

Data Table: Summary of Preparation Parameters and Properties

Parameter Details
Molecular Formula C15H19BCl2O4
Molecular Weight 345.03 g/mol
Starting Material 3,5-Dichloro-4-bromobenzoic acid ethyl ester
Borylation Agent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2, Pd(PPh3)4
Base Potassium carbonate, cesium carbonate
Solvent Dimethylformamide (DMF), 1,4-dioxane, dioxane/water mixtures
Reaction Temperature 70–90°C
Reaction Time 3–16 hours
Atmosphere Inert (argon or nitrogen)
Purification Methods Column chromatography, preparative TLC
Characterization Techniques ^1H, ^13C, ^11B NMR; High-resolution MS; X-ray crystallography
Storage Conditions –20°C, inert atmosphere, moisture-free, light-resistant containers

Chemical Reactions Analysis

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The boronate ester group in this compound is a key reactive site for cross-coupling reactions, particularly with aryl halides. For analogous compounds like ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the Suzuki-Miyaura coupling mechanism involves:

  • Oxidative addition : A palladium(0) catalyst (e.g., Pd(dba)₂) inserts into the carbon-halogen bond of an aryl halide.

  • Transmetalation : The boronate ester undergoes base-mediated (e.g., K₃PO₄, Na₂CO₃) nucleophilic attack on the palladium center, forming a Pd(II) complex.

  • Reductive elimination : The aryl groups combine to form a biaryl product, regenerating the catalyst .

Key factors influencing reactivity :

  • Electron-withdrawing groups (e.g., Cl substituents at positions 3 and 5) may increase the electrophilicity of the aryl ring, enhancing transmetalation.

  • Ligands : Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst and improve reaction efficiency .

Hydrolysis to Boronic Acids

Boronate esters can hydrolyze to boronic acids under aqueous conditions. For example, in reactions involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate derivatives, hydrolysis typically requires:

  • Aqueous bases (e.g., H₂O₂, NaOH) to cleave the boron-oxygen bond .

  • Solvent systems such as THF/water or HPMC/water to stabilize intermediates .

Impact of substituents :

  • The dichloro groups may stabilize the boronate ester via electron withdrawal, potentially slowing hydrolysis compared to unsubstituted analogues.

3.1. Reduction of Ester Groups

The ethyl ester group can undergo hydrolysis or reduction:

  • Hydrolysis : Using aqueous bases (e.g., NaOH) to form carboxylic acids.

  • Reduction : LiAlH₄ or other reducing agents may convert esters to alcohols, though this is less commonly reported for boronate esters .

3.2. Reactions Involving Chlorine Substituents

The dichloro groups may participate in:

  • Nucleophilic aromatic substitution : Requiring activating groups (e.g., nitro, carbonyl), which are absent here.

  • Metallation : Directed by the boronate ester, though unexplored in the provided data.

Stability and Handling

  • Storage : Boronate esters are typically refrigerated (0–10°C) to prevent degradation .

  • Safety : Similar compounds exhibit skin/eye irritation risks, necessitating protective equipment .

Comparative Reaction Conditions for Analogous Compounds

Reaction Type Catalyst Base Solvent Outcome
Suzuki-MiyauraPd(dba)₂K₃PO₄DioxaneBiaryl formation
Suzuki-MiyauraPd₂(dba)₃K₂CO₃THF/waterFluorinated biaryls
HydrolysisH₂O₂HPMC/waterBoronic acid formation

Research Gaps and Challenges

  • Specificity to dichloro substitution : No direct data exists on how the 3,5-dichloro arrangement affects reactivity.

  • Kinetic studies : Rate constants for hydrolysis or coupling reactions under varying conditions are not documented.

  • Catalyst tolerance : Whether the dichloro groups interfere with ligand coordination in cross-coupling reactions remains unexplored.

Scientific Research Applications

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to participate in coupling reactions. The boronate ester group can form a complex with palladium catalysts, facilitating the transfer of the aryl group to a halide acceptor. This process involves the formation of a palladium-boronate intermediate, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

  • Structure: No halogen substituents; boronate at the para position.
  • Properties : Serves as a baseline for comparison. The absence of electron-withdrawing groups reduces steric hindrance and electronic effects, making it a versatile intermediate in Suzuki-Miyaura couplings .
  • Applications : Widely used in pharmaceutical and materials science research for biaryl synthesis.

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

  • Structure : Chlorine at the ortho position; boronate at para.
  • This compound’s reactivity is lower compared to the target molecule .
  • Synthetic Utility : Demonstrated in palladium-catalyzed borylation protocols for alkenylboron compounds .

Ethyl 4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

  • Structure : Chlorine at para; boronate at meta.
  • Properties : The meta-boronate placement alters electronic distribution, while the para-chloro group may stabilize intermediates in coupling reactions. Molecular weight: 310.58 g/mol .
  • Applications : Used in studies requiring regioselective functionalization.

Ethyl 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

  • Structure : Fluorine at ortho; boronate at para.
  • Properties : Fluorine’s strong electron-withdrawing effect enhances boronate electrophilicity, accelerating cross-coupling. Predicted boiling point: 402.8°C .
  • Advantages : High purity (≥97%) and compatibility with transition-metal catalysts .

Ethyl 5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

  • Structure : Mixed chloro and fluoro substituents at 5 and 2 positions; boronate at meta.
  • Properties : Increased complexity due to multiple halogens. Predicted density: 1.20 g/cm³ .
  • Challenges : Steric and electronic effects may necessitate optimized reaction conditions.

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
Ethyl 3,5-dichloro-4-(dioxaborolan-2-yl)benzoate (Target) C₁₅H₁₈BCl₂O₄ 327.48* 3,5-Cl; 4-boronate Suzuki-Miyaura coupling
Ethyl 4-(dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 276.14 No substituents; 4-boronate Biaryl synthesis
Ethyl 2-chloro-4-(dioxaborolan-2-yl)benzoate C₁₅H₂₀BClO₄ 310.58 2-Cl; 4-boronate Alkenylboron synthesis
Ethyl 4-chloro-3-(dioxaborolan-2-yl)benzoate C₁₅H₂₀BClO₄ 310.58 4-Cl; 3-boronate Regioselective coupling
Ethyl 2-fluoro-4-(dioxaborolan-2-yl)benzoate C₁₅H₂₀BFO₄ 294.13 2-F; 4-boronate High-purity intermediates
Ethyl 5-chloro-2-fluoro-3-(dioxaborolan-2-yl)benzoate C₁₅H₁₈BClFO₄ 343.57 5-Cl, 2-F; 3-boronate Complex coupling systems

*Calculated based on analogous structures.

Research Findings and Implications

  • Electronic Effects : The 3,5-dichloro substituents in the target compound enhance electron withdrawal, stabilizing transition states in cross-coupling reactions. This contrasts with fluorine-substituted analogues, where electronic effects dominate over steric factors .
  • Steric Considerations : Ortho-substituted derivatives (e.g., 2-chloro or 2-fluoro) exhibit reduced reactivity in Suzuki-Miyaura reactions compared to para-substituted boronate esters .
  • Synthetic Protocols : Palladium-catalyzed borylation and lithium-halogen exchange methods are common for synthesizing these compounds, with purification via preparative TLC or column chromatography .

Biological Activity

Ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound notable for its potential biological activities. This compound, characterized by its unique chemical structure, has garnered attention in medicinal chemistry and pharmacology due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H19BCl2O4
  • Molecular Weight : 345.03 g/mol
  • CAS Number : 1198615-97-2

The compound features a dichlorobenzene moiety linked to a boronic ester group. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit tubulin polymerization similarly to other known anticancer agents like Combretastatin-A4 (CA-4). This inhibition disrupts microtubule dynamics critical for cell division and proliferation.
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and promoting nuclear condensation.
  • Case Studies :
    • In a comparative study against standard chemotherapeutics, this compound showed enhanced selectivity towards certain human cancer cell lines while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. While specific data on this compound is limited:

  • Related Compounds :
    • Similar compounds have demonstrated activity against multidrug-resistant strains of bacteria and fungi. The presence of the dioxaborolane moiety suggests a potential mechanism through which these compounds may exert their effects by interfering with bacterial cell wall synthesis or function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization; apoptosis induction
AntimicrobialPotential activity against resistant strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. A typical procedure involves reacting 4-hydroxy-3,5-dichlorobenzoic acid derivatives with pinacol boronic ester under anhydrous conditions. For example, in analogous syntheses, cesium carbonate in THF is used to deprotonate phenolic hydroxyl groups, followed by reaction with ethyl bromoacetate or similar electrophiles (see for reaction conditions). The boronate ester group is introduced via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane ( , ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are critical. The aromatic protons (δ 7.5–8.0 ppm) and boron-11 signals (δ 30–35 ppm) confirm the boronate ester. Chlorine substituents deshield adjacent protons ( ).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ for C₁₅H₁₈BCl₂O₄: calc. 363.05, observed 363.04).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction via SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles ( , ).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in sealed, light-resistant containers. Moisture and oxygen degrade boronate esters; use molecular sieves in storage vials. Stability studies show <5% decomposition over 6 months under these conditions (, ).

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings involving this boronate ester?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ (10 mol%) in THF/water mixtures (3:1) improves turnover.
  • Base Screening : K₂CO₃ or Cs₂CO₃ (2 equiv.) enhances transmetallation efficiency.
  • Temperature Control : Reactions at 60–80°C balance rate and side reactions (e.g., protodeboronation).
  • Data-Driven Optimization : Design-of-experiment (DoE) models (e.g., Central Composite Design) quantify parameter interactions ( , ; , ).

Q. What analytical strategies resolve contradictions in NMR data for boronate-containing intermediates?

  • Methodological Answer :

  • Dynamic NMR : Detect rotational barriers in boronate esters (e.g., coalescence temperature studies).
  • HSQC/HMBC : Correlate ambiguous ¹H signals with ¹³C/¹¹B nuclei.
  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) to validate assignments (e.g., Gaussian 16 software) ( , ).

Q. How does steric hindrance from the 3,5-dichloro substituents affect reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare turnover frequencies (TOF) with non-chlorinated analogs.
  • X-ray/DFT Analysis : Quantify C–B bond elongation (e.g., 1.56 Å vs. 1.53 Å in unsubstituted analogs) to assess steric strain.
  • Competitive Experiments : Compete with less-hindered boronate esters (e.g., phenylboronic acid) in Suzuki reactions; lower yields indicate steric inhibition ( , ; , ).

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :

  • Hazard Assessment : Use Gloveboxes for moisture-sensitive steps (boronate ester formation).
  • Ventilation : Local exhaust ventilation (LEV) for volatile THF or EtOAc.
  • Emergency Procedures : Immediate 15-min eye/skin rinsing with water (per GHS guidelines) (, ; , ).

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